molecular formula C8H14O3 B12100714 Cyclobutanecarboxylic acid, 3-hydroxy-, 1-methylethyl ester CAS No. 130111-96-5

Cyclobutanecarboxylic acid, 3-hydroxy-, 1-methylethyl ester

Cat. No.: B12100714
CAS No.: 130111-96-5
M. Wt: 158.19 g/mol
InChI Key: NIWFOGRUZNTJPY-UHFFFAOYSA-N
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Description

Cyclobutanecarboxylic acid, 3-hydroxy-, 1-methylethyl ester is an organic compound with the molecular formula C8H14O3. This compound is known for its unique structure, which includes a cyclobutane ring, a carboxylic acid group, and a hydroxy group. It is a colorless nonvolatile liquid that has various applications in organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutanecarboxylic acid, 3-hydroxy-, 1-methylethyl ester can be synthesized through several methods. One common approach involves the esterification of cyclobutanecarboxylic acid with isopropanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid followed by esterification. This method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Cyclobutanecarboxylic acid, 3-hydroxy-, 1-methylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclobutanecarboxylic acid, 3-hydroxy-, 1-methylethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which cyclobutanecarboxylic acid, 3-hydroxy-, 1-methylethyl ester exerts its effects involves interactions with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can affect enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclobutanecarboxylic acid, 3-hydroxy-, 1-methylethyl ester is unique due to its combination of a cyclobutane ring, hydroxy group, and ester group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

130111-96-5

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

propan-2-yl 3-hydroxycyclobutane-1-carboxylate

InChI

InChI=1S/C8H14O3/c1-5(2)11-8(10)6-3-7(9)4-6/h5-7,9H,3-4H2,1-2H3

InChI Key

NIWFOGRUZNTJPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1CC(C1)O

Origin of Product

United States

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